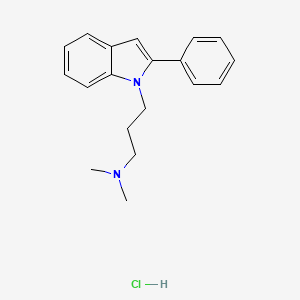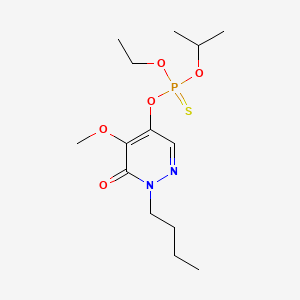
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves the reaction of a pyridazinone derivative with a phosphorothioate reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like esterification and purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The final product is often purified using techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or phosphine oxides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce phosphine oxides.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like Alzheimer’s disease due to its enzyme inhibitory properties.
Industry: It is used in the development of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester involves the inhibition of specific enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another related compound with distinct functional groups and uses.
Uniqueness
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as an enzyme inhibitor and its applications in various fields make it a compound of significant interest.
Propiedades
Número CAS |
72538-13-7 |
|---|---|
Fórmula molecular |
C14H25N2O5PS |
Peso molecular |
364.40 g/mol |
Nombre IUPAC |
2-butyl-5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxypyridazin-3-one |
InChI |
InChI=1S/C14H25N2O5PS/c1-6-8-9-16-14(17)13(18-5)12(10-15-16)21-22(23,19-7-2)20-11(3)4/h10-11H,6-9H2,1-5H3 |
Clave InChI |
QGHYJZZMKDYXJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(=C(C=N1)OP(=S)(OCC)OC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


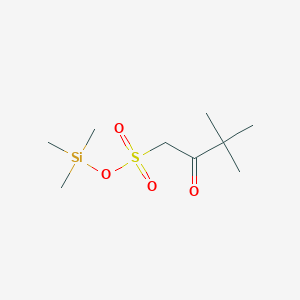
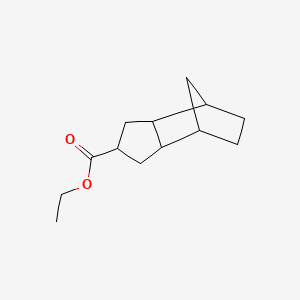
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
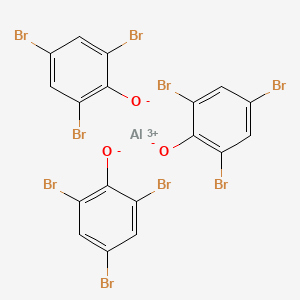
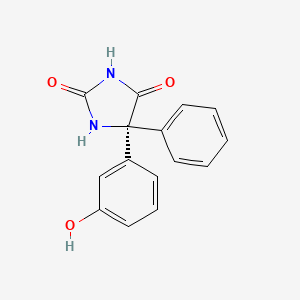

![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
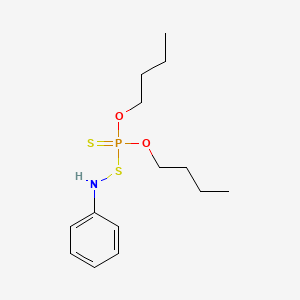
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
